molecular formula C11H9BrN2O3 B7845116 3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B7845116
M. Wt: 297.10 g/mol
InChI Key: SCJOGWFQQSOWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a propanoic acid chain at position 2. The bromophenyl substituent enhances lipophilicity and electronic effects, influencing its biological activity and physicochemical properties.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJOGWFQQSOWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The propanoic acid moiety participates in classical acid-derived reactions, enabling derivatization for pharmaceutical or material science applications:

Reaction TypeConditionsProductYield (%)Key ObservationsSource
EsterificationSOCl₂/ROH, refluxEthyl/methyl esters78–85Improved solubility in organic solvents; confirmed via IR (ν<sub>C=O</sub> 1735 cm⁻¹)
AmidationDCC/HOBt, RNH₂Primary/secondary amides65–72Retained oxadiazole ring stability under coupling conditions
Salt FormationNaOH/HClSodium/potassium salts>90Enhanced aqueous solubility (>50 mg/mL) for biological assays

Mechanistic Insight : The carboxylic acid undergoes nucleophilic acyl substitution, with the oxadiazole ring remaining inert under mild acidic/basic conditions.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring demonstrates electrophilic character, enabling selective modifications:

Nucleophilic Substitution at C-5

The electron-deficient C-5 position reacts with nucleophiles under basic conditions:

NucleophileConditionsProductYield (%)NotesSource
NH₂NH₂ (hydrazine)EtOH, ΔHydrazide derivative68Formation confirmed via <sup>1</sup>H NMR (δ 4.2 ppm, NCH<sub>2</sub>)
RSH (thiols)K₂CO₃, DMFThioether conjugates55–60Retained bromophenyl substituent; UV-Vis λ<sub>max</sub> 280 nm

Ring-Opening Reactions

Under harsh acidic conditions (H₂SO₄, 100°C), the oxadiazole ring undergoes hydrolysis:

C11H9BrN2O3+H2O4-Bromobenzohydrazide+Succinic Acid Derivatives\text{C}_{11}\text{H}_{9}\text{BrN}_2\text{O}_3 + \text{H}_2\text{O} \rightarrow \text{4-Bromobenzohydrazide} + \text{Succinic Acid Derivatives}

  • Reaction progress monitored via TLC (R<sub>f</sub> 0.3→0.7 in EtOAc/hexane)

  • Complete decomposition observed after 8 hr

Bromophenyl Group Reactivity

The para-bromo substituent enables transition-metal-catalyzed cross-coupling:

ReactionCatalyst SystemProductYield (%)Turnover Frequency (h⁻¹)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives7598% aryl-aryl coupling efficiency
Buchwald-HartwigPd₂(dba)₃/XPhosAminated analogs63Selective C-Br activation over oxadiazole

Key Data :

  • Optimal Suzuki conditions: 1 mol% Pd, 80°C, 12 hr (TOF = 8.3)

  • Bromine substitution kinetics: k = 1.2 × 10⁻³ s⁻¹ (DMF, 100°C)

Cyclization and Heterocycle Formation

The carboxylic acid group facilitates intramolecular cyclization:

ConditionsProductYield (%)ApplicationSource
PPA, 120°COxazolopyridine fused derivatives58Enhanced fluorescence (Φ<sub>F</sub> = 0.42)
POCl₃, DMF1,2,4-Triazole hybrids67Anticancer activity (IC<sub>50</sub> = 13.0 µg/mL vs HepG2)

Mechanistic Pathway :

  • Protonation of carboxylic acid

  • Dehydration to form mixed anhydride intermediate

  • Nucleophilic attack by adjacent N-atom

Comparative Reactivity Analysis

Structural FeatureReactivity ProfileKey Differentiators vs Analogues
1,3,4-Oxadiazole coreHigher ring stability vs 1,2,4-oxadiazolesResistance to thermal decomposition up to 250°C
Para-bromophenyl groupFaster cross-coupling kinetics vs chloro analogsHammett σ<sub>p</sub> = +0.23 enhances electrophilicity
Propanoic acid chainImproved cyclization yields vs acetic acid derivativesReduced steric hindrance in transition states

Spectroscopic Signatures of Reaction Products

Critical analytical data for reaction monitoring:

  • Ester Derivatives : <sup>13</sup>C NMR δ 170.8 ppm (ester C=O), MS m/z 349.1 [M+H]<sup>+</sup>

  • Suzuki Coupling Products : UV λ<sub>max</sub> 265 nm (π→π* transition), HRMS calcd. for C<sub>17</sub>H<sub>14</sub>BrN<sub>2</sub>O<sub>3</sub> 397.0123, found 397.0128

  • Cyclized Derivatives : IR ν<sub>C=N</sub> 1620 cm⁻¹, <sup>1</sup>H NMR coupling constants J = 8.4 Hz (aromatic protons)

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development contexts. The unique interplay between its brominated aromatic system, heterocyclic core, and carboxylic acid functionality enables precise structural modifications while maintaining thermal and chemical stability under diverse reaction conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that oxadiazole derivatives showed potent activity against HepG2 and HeLa cancer cells with IC50 values ranging from 12.8 to 99.2 µM. The presence of the bromophenyl group enhances the compound's ability to interact with biological targets involved in cancer progression .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Studies have shown that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein function. For example, certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .

Neuroprotective Effects
Research has indicated that oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The dual inhibition of these enzymes can enhance cholinergic signaling, providing therapeutic benefits in cognitive disorders .

Materials Science Applications

Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials due to its ability to form stable complexes with metals. These complexes can be applied in electronic devices and sensors due to their unique electronic properties.

Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of high-performance polymers used in various industrial applications.

Biological Research Applications

Biological Probes
Due to its structural features, this compound can serve as a molecular probe for studying enzyme mechanisms and protein-ligand interactions. Its ability to bind selectively to biological molecules makes it valuable for elucidating biochemical pathways and interactions.

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated various oxadiazole derivativesFound that certain compounds exhibited IC50 values as low as 12.8 µM against HepG2 cells
Antimicrobial EvaluationAssessed the efficacy against bacterial strainsDemonstrated significant inhibition of bacterial growth across multiple strains
Neuroprotective PotentialEvaluated AChE and BChE inhibitionIdentified dual inhibitors with potential benefits for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 1,3,4-oxadiazole scaffold is highly modifiable, enabling diverse biological activities. Below is a comparison of key analogs (Table 1):

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Substituent at Position 5 Acid Chain at Position 2 Key Features
3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid 4-Bromophenyl Propanoic acid High lipophilicity; anti-inflammatory potential
3-((5-(2-Chloro-3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid 2-Chloro-3,4-dimethylphenyl Thio-propanoic acid Enhanced steric bulk; Rho kinase inhibition
3-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid 2,4-Dichlorophenyl Thio-propanoic acid Improved antibacterial activity
3-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid 2-Methoxyphenyl Propanoic acid Electron-donating group; moderate antimicrobial activity
3-[5-(3,5-Bis(chloranyl)phenyl)-4-phenyl-1,3-oxazol-2-yl]propanoic acid 3,5-Dichlorophenyl Propanoic acid Dual oxazole-oxadiazole hybrid; structural complexity
3-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid 3-Trifluoromethylphenyl Propanoic acid High electronegativity; metabolic stability

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP Solubility (mg/mL) Purity (%) HPLC Retention (min)
3-(5-(4-Bromophenyl)-oxadiazol-2-yl)propanoic acid 3.2 0.12 (DMSO) >95 6.5–7.0
3-((5-(2-Chloro-4-methylphenyl)-oxadiazol-2-yl)thio)propanoic acid 2.8 0.25 (DMSO) 98 6.31
3-((5-(2,4-Dichlorophenyl)-oxadiazol-2-yl)thio)propanoic acid 3.5 0.08 (DMSO) 95 6.81
3-(5-(2-Methoxyphenyl)-oxadiazol-2-yl)propanoic acid 2.1 0.45 (Water) 99 5.37
  • Lipophilicity : Bromine and chlorine substituents increase LogP values, enhancing membrane permeability but reducing aqueous solubility. Methoxy groups improve solubility due to hydrogen-bonding capacity .
  • Synthetic Yield : Bromophenyl derivatives are synthesized in moderate yields (50–75%) via tert-butyl ester hydrolysis (Method E), whereas thioether analogs require additional purification steps (e.g., silica gel chromatography) .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Bromine and chlorine enhance electrophilicity, improving target binding (e.g., enzyme inhibition).
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) reduce activity due to steric hindrance .
  • Acid Chain Modifications: Thioether linkages (e.g., -S-propanoic acid) improve metabolic stability compared to direct propanoic acid chains .

Biological Activity

3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes a bromophenyl group and an oxadiazole moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of key enzymes involved in bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated its effectiveness against breast cancer cell lines (MDA-MB-231), showing a dose-dependent inhibition of cell proliferation .

Case Study: Anticancer Activity Evaluation

In a study conducted by Singh et al., several oxadiazole derivatives were synthesized and tested for their anticancer activity. The results indicated that the compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of 25 µM . The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Properties

Compounds with the oxadiazole structure have also been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cell Signaling Modulation : The compound can modulate signaling pathways related to apoptosis and cell proliferation.

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid, and what intermediates are critical in this process?

The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative. A common approach includes:

  • Step 1 : Reacting 4-bromobenzoic acid hydrazide with a substituted propanoic acid derivative (e.g., 3-chloropropanoic acid) to form a diacylhydrazide intermediate.
  • Step 2 : Cyclodehydration using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to form the 1,3,4-oxadiazole ring. Critical intermediates include the hydrazide precursor and the cyclized oxadiazole-propanoic acid derivative. Evidence from analogous oxadiazole syntheses highlights the importance of pH control and anhydrous conditions to avoid side reactions .
Reaction Conditions (Adapted from )
Reagent: POCl₃, 80°C, 4–6 hours
Solvent: Dry dichloromethane
Yield: ~48–65% (varies with substituents)

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key for identifying the oxadiazole ring protons (δ 8.1–8.3 ppm for aromatic protons) and the propanoic acid moiety (δ 2.6–3.1 ppm for CH₂ groups). The 4-bromophenyl group is confirmed by a singlet in the aromatic region .
  • FT-IR : Characteristic peaks include C=O (1700–1720 cm⁻¹ for the carboxylic acid) and C=N (1610 cm⁻¹ for the oxadiazole ring) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₀BrN₂O₃: 321.99) .

Advanced Research Questions

Q. How can researchers optimize the cyclodehydration step to improve yield and purity?

  • Catalyst Screening : Replace POCl₃ with milder agents like Burgess reagent to reduce side products.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 minutes) while maintaining yields >60% . Contradictions in yields reported under similar conditions (e.g., 48% vs. 65%) may arise from residual moisture or impurities in the hydrazide precursor .

Q. What mechanistic insights explain the formation of the 1,3,4-oxadiazole ring in this compound?

The cyclodehydration follows a two-step mechanism:

  • Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon of the propanoic acid derivative.
  • Elimination : Loss of water (or HCl in POCl₃-mediated reactions) forms the oxadiazole ring. Computational studies suggest that electron-withdrawing groups (e.g., 4-bromophenyl) stabilize the transition state, accelerating cyclization .

Q. How can researchers resolve discrepancies in NMR data under varying pH conditions?

The carboxylic acid group’s protonation state affects chemical shifts:

  • Acidic Conditions : The COOH proton appears as a broad singlet (δ 12–13 ppm).
  • Basic Conditions : Deprotonation eliminates the COOH signal, simplifying the aromatic region. Contradictions in coupling constants (e.g., J = 8–10 Hz for adjacent protons) may arise from tautomerism in the oxadiazole ring, requiring 2D NMR (COSY, HSQC) for resolution .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Flow Chemistry : Enables continuous production with real-time monitoring, reducing batch variability.
  • Crystallization Optimization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals (>98% by HPLC) .

Q. How does the electronic nature of the 4-bromophenyl substituent influence reactivity?

The bromine atom’s electron-withdrawing effect:

  • Enhances electrophilic substitution in precursor synthesis (e.g., bromination of phenyl rings).
  • Stabilizes the oxadiazole ring against hydrolysis, as shown in comparative studies with chloro/nitro analogs .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

Variations (e.g., 122–124°C vs. 128–130°C) may stem from:

  • Polymorphism : Different crystalline forms due to solvent choice (methanol vs. acetonitrile).
  • Hydration States : Anhydrous vs. monohydrate forms, confirmed via TGA-DSC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.